molecular formula C21H42O2 B3428478 Isopropyl isostearate CAS No. 68171-33-5

Isopropyl isostearate

Cat. No. B3428478
CAS RN: 68171-33-5
M. Wt: 326.6 g/mol
InChI Key: NEOZOXKVMDBOSG-UHFFFAOYSA-N
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Patent
US04634719

Procedure details

4770 g of isostearic acid isopropyl ester (Emery 2310 isostearic acid isopropyl ester, sold by Emery Industry Inc., U.S.A.) and 239 g of a copper-chromium catalyst (made by Nikki) are charged in an autoclave having a capacity of 20 liters. Hydrogen gas is then added under a pressure of 150 kg/cm2 and the reaction mixture is heated to a temperature of 275° C. Hydrogenation was carried out under a pressure of 150 kg/cm2 at 275° C. for about 7 hours, and then the reaction product was cooled and the catalyst residue was removed by filtration, whereupon 3500 g of a crude product were obtained. The crude product was distilled under reduced pressure thereby obtaining 3300 g of a colourless transparent isostearyl alcohol as a distillate at 80° to 167° C./0.6 mmHg. The isostearyl alcohol (methyl-branched stearyl alcohol) thus prepared had an acid value of 0.05, a saponification value of 5.5, and a hydroxyl value of 181.4. Absorption was observed at 3340 and 1055 cm-1 by IR (liquid film) and at δ3.50 (broad triplet, --CHH2 --OH) by NMR(CCl4). It has been found from gas-chromatography that the alcohol consists of a mixture which comprises about 75% of the main component having a total carbon number of 18 (the total of m and n being 15 in the formula II) and the rest being composed of components having a total carbon number of 14 or 16, and that, in any case, branched methyl groups are located in the vicinity of the center of the main alkyl chain.
Quantity
4770 g
Type
reactant
Reaction Step One
Quantity
239 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])(C)C.[H][H]>[Cr].[Cu]>[CH2:5]([OH:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:21])[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
4770 g
Type
reactant
Smiles
C(C)(C)OC(CCCCCCCCCCCCCCC(C)C)=O
Name
Quantity
239 g
Type
catalyst
Smiles
[Cr].[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
275 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction product was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst residue was removed by filtration, whereupon 3500 g of a crude product
CUSTOM
Type
CUSTOM
Details
were obtained
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3300 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.